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Compound of Interest

Compound Name: 2-Chloro-6-iodopyridin-3-ol

Cat. No.: B064506 Get Quote

An In-depth Technical Guide to 2-Chloro-6-iodopyridin-3-ol: Synthesis, Properties, and

Potential Applications

Abstract
This technical guide provides a comprehensive overview of 2-chloro-6-iodopyridin-3-ol, a
halogenated pyridine derivative with potential applications in pharmaceutical and materials

science research. Due to a lack of specific literature on its initial discovery, this document

outlines a plausible synthetic history and a detailed experimental protocol based on established

synthetic methodologies for analogous compounds. The guide also includes a summary of its

physicochemical properties and a discussion of its potential utility in drug development,

supported by data from related halogenated pyridines.

Introduction and Plausible History
While a definitive historical account of the initial discovery of 2-chloro-6-iodopyridin-3-ol is not

readily available in published literature, its structure suggests a synthesis route emerging from

the extensive research into functionalized pyridine scaffolds. Pyridine and its derivatives are

fundamental building blocks in medicinal chemistry and materials science. The introduction of

halogen substituents allows for fine-tuning of electronic properties and provides reactive

handles for further chemical transformations, such as cross-coupling reactions.

The development of synthetic methods for halogenated pyridines has been a continuous effort.

The plausible first synthesis of 2-chloro-6-iodopyridin-3-ol would likely have been achieved
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through a multi-step sequence, leveraging known transformations of pyridine rings. A logical

precursor would be a suitably substituted aminopyridine, which could then undergo a

Sandmeyer reaction to introduce the iodo group. Given its potential as an intermediate for more

complex molecules, its preparation was likely driven by the need for novel building blocks in

drug discovery programs.[1]

Physicochemical Properties
A summary of the known quantitative data for 2-chloro-6-iodopyridin-3-ol is presented in

Table 1. This data is compiled from various chemical supplier databases.

Property Value Reference

CAS Number 185220-68-2 [1]

Molecular Formula C₅H₃ClINO [1]

Molecular Weight 255.44 g/mol [1]

Boiling Point 394.5°C at 760 mmHg

Storage Temperature
2-8°C, protected from light,

stored under inert gas

Proposed Synthesis: Experimental Protocol
The following is a detailed, plausible experimental protocol for the synthesis of 2-chloro-6-
iodopyridin-3-ol, based on the well-established Sandmeyer reaction.[2][3] The proposed

starting material is 2-chloro-6-amino-pyridin-3-ol.

Step 1: Diazotization of 2-chloro-6-aminopyridin-3-ol

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and

a dropping funnel, dissolve 2-chloro-6-aminopyridin-3-ol (1.0 eq) in a suitable acidic medium

(e.g., a mixture of concentrated sulfuric acid and water) at 0-5°C.

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to the reaction

mixture, maintaining the temperature below 5°C.
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Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the

diazonium salt.

Step 2: Iodination via Sandmeyer Reaction

In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide

solution. Vigorous nitrogen evolution should be observed.

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

The crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any excess

iodine, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel to yield pure 2-
chloro-6-iodopyridin-3-ol.

Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 2-chloro-6-iodopyridin-3-
ol.
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Caption: Proposed synthetic workflow for 2-Chloro-6-iodopyridin-3-ol.

Potential Applications in Drug Development and
Research
2-Chloro-6-iodopyridin-3-ol serves as a valuable intermediate in organic synthesis,

particularly in the pharmaceutical and agrochemical industries.[1] The presence of two different

halogen atoms at positions amenable to selective functionalization makes it a versatile building

block. The chlorine and iodine atoms can be selectively replaced or used in various cross-

coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce more complex substituents.

The broader class of halogenated pyridin-3-ol derivatives has been investigated for a range of

biological activities. While no specific biological data for 2-chloro-6-iodopyridin-3-ol is publicly

available, related compounds have shown potential as kinase inhibitors, which are crucial in

cancer therapy by interfering with cell signaling pathways that control proliferation and survival.

Halogenated pyridines have also been explored for their antimicrobial properties.

The unique reactivity of both the chlorine and iodine atoms allows for the differential synthesis

of a library of compounds for screening in drug discovery campaigns. The hydroxyl group also
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provides a site for further modification, such as etherification or esterification, to modulate the

compound's pharmacokinetic properties.

Signaling Pathways of Related Compounds
While specific signaling pathways for 2-chloro-6-iodopyridin-3-ol have not been elucidated,

substituted pyridines are known to interact with various biological targets. For instance, certain

pyridine derivatives act as inhibitors of protein kinases, which are key components of

intracellular signaling cascades. The diagram below illustrates a generalized kinase signaling

pathway that could potentially be modulated by derivatives of this compound class.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b064506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinase

Kinase 1

Activation

Kinase 2

Phosphorylation

Kinase 3

Phosphorylation

Transcription Factor

Activation

Pyridinol Derivative
(Potential Inhibitor)

Inhibition

Gene Expression

Regulation

Click to download full resolution via product page

Caption: Generalized kinase signaling pathway potentially targeted by pyridinol derivatives.
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Conclusion
2-Chloro-6-iodopyridin-3-ol is a synthetically valuable halogenated pyridine derivative. While

its specific discovery and history are not well-documented, a plausible synthesis via a

Sandmeyer reaction on an aminopyridinol precursor is outlined. Its utility lies in its potential as

a versatile building block for the synthesis of more complex molecules with potential

applications in medicinal chemistry, particularly in the development of kinase inhibitors and

antimicrobial agents. Further research into the biological activities of derivatives of this

compound is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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